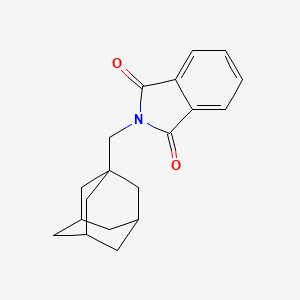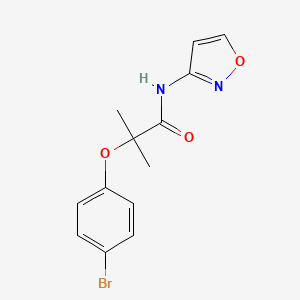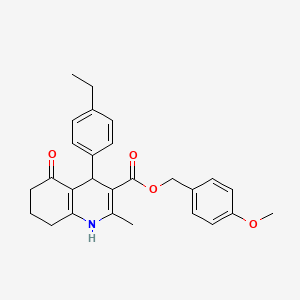![molecular formula C20H12N2O5S B5226432 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as 'nitrofural', is an organic compound that has been extensively studied for its potential applications in the field of scientific research. Nitrofural is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of nitrofural is not fully understood, but it is believed to involve the formation of covalent adducts with thiol groups on proteins and enzymes. This leads to the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Nitrofural has been shown to possess a wide range of biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activities. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. In addition, nitrofural has been shown to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
実験室実験の利点と制限
Nitrofural has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low cost. However, nitrofural also has several limitations, including its potential toxicity and instability in certain solvents and under certain conditions. Therefore, caution must be exercised when handling and using nitrofural in laboratory experiments.
将来の方向性
There are several future directions for research on nitrofural. One area of interest is the development of new synthetic methods for nitrofural and its derivatives. Another area of interest is the investigation of the mechanism of action of nitrofural and its potential applications in various disease models. Furthermore, the development of nitrofural-based therapeutics for various diseases, including cancer and infectious diseases, is an area of active research.
合成法
Nitrofural can be synthesized by the condensation reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-phenyl-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure nitrofural.
科学的研究の応用
Nitrofural has been extensively studied for its potential applications in various scientific research areas, including microbiology, pharmacology, and biochemistry. In microbiology, nitrofural has been shown to possess potent antibacterial and antifungal activities against a wide range of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In pharmacology, nitrofural has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In biochemistry, nitrofural has been used as a tool to study the mechanism of action of various enzymes and proteins due to its ability to form covalent adducts with thiol groups.
特性
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-4-2-1-3-5-14)12-16-10-11-17(27-16)13-6-8-15(9-7-13)22(25)26/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZULGZUIPOZKW-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)



![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)